Dicyclohexylphosphine oxide
Overview
Description
Dicyclohexylphosphine oxide is an organic compound with the chemical formula C₁₂H₂₃OP. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohol, ether, and aromatic hydrocarbons. This compound is relatively stable at room temperature but may decompose under high temperatures, strong oxidants, or strong acids .
Mechanism of Action
Target of Action
Dicyclohexylphosphine oxide is primarily involved in the reduction of tertiary and secondary phosphine oxides to phosphines . It acts as a reagent in organic synthesis, particularly in the formation of phosphines or their protected counterparts .
Mode of Action
The compound interacts with its targets through a reduction process. The essential difficulty is the high bond strength of the P=O group which involves new procedures to maintain a high chemo and stereo selectivity . The reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of additive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of phosphine oxides to phosphines . This process is crucial in the area of organometallic catalysis and organocatalysis . The fine tuning of the steric and electronic properties of the phosphorus atom according to the nature of its substituents represents a main feature of this type of ligand .
Result of Action
The result of this compound’s action is the formation of phosphines from phosphine oxides . This process is important in the synthesis of chiral phosphines, which are relevant in organometallic catalysis and organocatalysis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. The synthesis and storage of phosphines are difficult as their oxidation is easy, spontaneous (from minutes to hours) under oxygen atmosphere . Therefore, the environment in which this compound is used and stored can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
They can act as ligands in organometallic catalysis, where the ability of the phosphorus atom to bind a metal is exploited
Cellular Effects
A study has shown that a phosphine-based probe, which includes Dicyclohexylphosphine, can be used for real-time fluorescence imaging of hypochlorous acid in living cells
Molecular Mechanism
It is known that the reduction of phosphine oxides to phosphines is a common reaction in organometallic chemistry . This reaction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of an additive .
Temporal Effects in Laboratory Settings
It is known that the synthesis and storage of phosphines, including Dicyclohexylphosphine oxide, are difficult as their oxidation is easy and spontaneous under an oxygen atmosphere .
Metabolic Pathways
It is known that phosphine oxides can be reduced to phosphines, which are relevant in the area of organometallic catalysis .
Transport and Distribution
It is known that this compound is soluble in organic solvents , which may influence its distribution within cells and tissues.
Subcellular Localization
Given its solubility in organic solvents , it may be localized in lipid-rich areas of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine oxide can be synthesized through the oxidation of dicyclohexylphosphine. A common method involves reacting dicyclohexylphosphine with benzoyl peroxide in the presence of sodium carbonate. The reaction typically proceeds as follows:
C12H23P+C14H10O4→C12H23OP+C14H10O2
This reaction is carried out under controlled conditions to ensure the complete conversion of the phosphine to the phosphine oxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to dicyclohexylphosphine using reducing agents such as phenylsilane.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide in the presence of sodium carbonate.
Reduction: Phenylsilane or other suitable reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dicyclohexylphosphine.
Substitution: Phosphine derivatives with different functional groups
Scientific Research Applications
Dicyclohexylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate compounds.
Biology: The compound is used in biochemical studies to investigate the role of phosphine oxides in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is employed in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- Triphenylphosphine oxide
- Tricyclohexylphosphine oxide
- Dibutylphosphine oxide
Comparison: Dicyclohexylphosphine oxide is unique due to its specific steric and electronic properties, which make it a versatile ligand in catalytic reactions. Compared to triphenylphosphine oxide, it has bulkier cyclohexyl groups, which can influence the reactivity and selectivity of the catalytic processes. Tricyclohexylphosphine oxide, on the other hand, has an additional cyclohexyl group, further increasing its steric hindrance .
Properties
IUPAC Name |
dicyclohexyl(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHBJYOODQSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422607 | |
Record name | Dicyclohexylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-29-4 | |
Record name | Dicyclohexylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dicyclohexylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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